molecular formula C7H5ClO3 B1297782 2-Chloro-5-hydroxybenzoic acid CAS No. 56961-30-9

2-Chloro-5-hydroxybenzoic acid

Cat. No. B1297782
CAS RN: 56961-30-9
M. Wt: 172.56 g/mol
InChI Key: UTVCLUZQPSRKMY-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxybenzoic acid is a compound that is structurally related to various chlorinated benzoic acids, which are often used as intermediates in the synthesis of more complex molecules. While the provided papers do not directly discuss 2-Chloro-5-hydroxybenzoic acid, they do provide insights into the chemistry of structurally related compounds, such as 2-Chloro-4-nitrobenzoic acid , 5-Chloro-2-hydroxybenzamide , and 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid . These compounds are used in various applications, including antiviral treatments, the synthesis of heterocyclic compounds, and as building blocks for drug discovery.

Synthesis Analysis

The synthesis of chlorinated benzoic acids can involve various chemical reactions, including halogenation, nitration, reduction, and carboxylation. For example, the synthesis of 3,5-Dichloro-6-ethyl-2,4-dihydroxybenzoic acid involves a multi-step process starting from ethyl 2-pentenoate and ethyl acetoacetate . Similarly, the synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic acid from 2, 3, 4, 5-trifluorobenzoic acid includes nitration, selective reduction, diazotisation, and chlorination . These methods highlight the versatility and complexity of synthesizing chlorinated benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of chlorinated benzoic acids is characterized by the presence of halogen atoms, which can significantly influence the molecular conformation and intermolecular interactions. For instance, the structure of 2-chloro-3-phenylbenzoic acid is determined by steric interactions and the formation of a stable carboxyl supramolecular synthon . The presence of halogen bonds, as seen in the molecular salts of 2-Chloro-4-nitrobenzoic acid, plays a vital role in crystal stabilization .

Chemical Reactions Analysis

Chlorinated benzoic acids can participate in various chemical reactions, including the formation of molecular salts and cocrystals, as well as serving as intermediates in the synthesis of heterocyclic compounds. The study of 2-Chloro-4-nitrobenzoic acid demonstrates the occurrence of weak halogen bonds alongside strong hydrogen bonds in the synthesized molecular salts . Additionally, the reactivity of these compounds allows for the construction of diverse libraries of heterocycles, which are important in drug discovery .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids are influenced by the presence of substituents such as halogen atoms and hydroxyl groups. These substituents can affect the vibrational frequencies of the compounds, as observed in the FTIR and FT-Raman spectra of 5-chloro-2-hydroxybenzamide and 5-chloro-2-hydroxybenzoic acid . The intramolecular hydrogen bonding and the resonance effects of the benzene ring are also important factors that determine the properties of these compounds.

Scientific Research Applications

Synthesis and Chemical Properties

2-Chloro-5-hydroxybenzoic acid serves as an intermediate for various chemical syntheses, including the production of antimicrobial drugs. A study by Zhang et al. (2020) developed a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid from 2,4-difluoro-3-chlorobenzoic acid, highlighting its use in preparing 3-quinolinecarboxylic acid drugs, which are known for their antimicrobial properties. The synthesis involved a series of reactions with a 70% overall yield, indicating its efficiency and potential for industrial application Zhang et al., 2020.

Biological and Pharmaceutical Applications

2-Chloro-5-hydroxybenzoic acid and its derivatives have been explored for their biological and pharmaceutical applications. Dvorak et al. (2012) identified 3-chloro-5-hydroxybenzoic acid as a selective agonist for the lactate receptor (GPR81), which exhibited antilipolytic effects in a mouse model of obesity. This discovery opens new avenues for targeting metabolic disorders using derivatives of 2-chloro-5-hydroxybenzoic acid Dvorak et al., 2012.

Environmental and Analytical Chemistry

The compound and its related chlorohydroxybenzoic acids have implications in environmental chemistry. For instance, Suerbaev et al. (2017) demonstrated the synthesis of chlorohydroxybenzoic acids via regioselective carboxylation, which can be utilized for their preparative and industrial synthesis, indicating the compound's relevance in chemical manufacturing processes Suerbaev et al., 2017.

Safety And Hazards

When handling 2-Chloro-5-hydroxybenzoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-chloro-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVCLUZQPSRKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332488
Record name 2-Chloro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-hydroxybenzoic acid

CAS RN

56961-30-9
Record name 2-Chloro-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56961-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-5-HYDROXYBENZOIC ACID
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Synthesis routes and methods I

Procedure details

5-Amino-2-chlorobenzoic acid (85%, 10 g, 49.7 mmol) was suspended in diluted sulphuric acid (1.25%, 800 mL) and cooled to 5° C. on an ice bath. Sodium nitrite (5 g, 72 mmol) dissolved in water (150 mL) was added slowly while keeping the temperature of the reaction below 5° C. After addition of the sodium nitrite the reaction was stirred for another 45 min at 5-10° C. until a clear solution was obtained. The reaction mixture was poured into hot (70-85° C.) water (1.5 L), charcoal added and the reaction mixture heated at reflux for 25 min. Filtration and extraction with ethyl acetate afforded 6.7 g of the desired product as light brown crystals.
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800 mL
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1.5 L
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
RE Bowman, KD Brunt, KE Godfrey… - Journal of the …, 1973 - pubs.rsc.org
The syntheses of two metabolites of flufenamic acid, 5-hydroxy-N-(ααα-trifluoro-m-tolyl)anthranilic acid and N-(4-hydroxy-ααα-trifluoro-m-tolyl)anthranilic acid, are described. Syntheses …
Number of citations: 3 pubs.rsc.org
HJ Barber, RF Fuller, MB Green… - Journal of Applied …, 1953 - Wiley Online Library
Aryloxymethanesulphonic acids, ArO·CH 2 ·SO 3 H, or their salts react readily at room temperature with chlorinating agents such as phosphorus pentachloride or thionyl chloride. …
Number of citations: 47 onlinelibrary.wiley.com
B Janssen, DJ Vugts, SM Wilkinson, D Ory, S Chalon… - Scientific Reports, 2018 - nature.com
… tribromide would lead to trans-halogenation of the fluorine, analogues 6–8 were synthesised in good yields (73–79%) via a chemoselective coupling of 2-chloro-5-hydroxybenzoic acid …
Number of citations: 55 www.nature.com
M Hrast, M Anderluh, D Knez, CP Randall… - European Journal of …, 2014 - Elsevier
… To a cooled (0 C) solution of 2-chloro-5-hydroxybenzoic acid (6) (4 g, 23.6 mmol) in methanol (50 mL), thionyl chloride (2.5 mL, 35 mmol) was added drop-wise. The reaction mixture …
Number of citations: 36 www.sciencedirect.com
N Halland, H Blum, C Buning… - ACS Medicinal …, 2014 - ACS Publications
… The unprotected 2-chloro-5-hydroxybenzoic acid was selectively allylated in 76% yield with allylbromide using tetrabutylphosphonium hydroxide as the base. (13) …
Number of citations: 24 pubs.acs.org
DA Roberts - 2016 - rave.ohiolink.edu
There are many mechanisms that can be targeted when designing anticancer compounds. Due to the Warburg effect, the different steps of glycolysis have been potential targets in …
Number of citations: 1 rave.ohiolink.edu
L Gomez, R Xu, W Sinko, B Selfridge… - Journal of Medicinal …, 2018 - ACS Publications
… To a stirring solution of 2-chloro-5-hydroxybenzoic acid (5.0 g, 29 mmol, 1.0 equiv) in DMF (50 mL) at 0 C was added K 2 CO 3 (20.0 g, 145 mmol, 5.0 equiv) followed by methyl iodide (…
Number of citations: 12 pubs.acs.org
H Zeng - 2023 - search.proquest.com
… The synthesis of PODS 9-SO2MePEGNBoc started from the commercially available compound, 2-chloro-5-hydroxybenzoic acid, the commercially available carboxylic acid, 9-COOH …
Number of citations: 2 search.proquest.com
TB Callis, TA Reekie, J O'Brien-Brown, ECN Wong… - Tetrahedron, 2018 - Elsevier
… Methyl iodide (7.0 mL, 112 mmol) was added to a solution of 2-chloro-5-hydroxybenzoic acid (17) (3.51 g, 20.3 mmol) and anhydrous potassium carbonate (12.4 g, 90.0 mol) in …
Number of citations: 6 www.sciencedirect.com
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is the enzyme degrading the endocannabinoid 2-arachidonoylglycerol, and it is involved in several physiological and pathological processes. The …
Number of citations: 42 pubs.acs.org

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